Platyphylline Platyphylline Platyphylline is a macrolide.
Brand Name: Vulcanchem
CAS No.: 480-78-4
VCID: VC21286464
InChI: InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4-/t11-,13-,14-,15-,18-/m1/s1
SMILES: CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C
Molecular Formula: C18H27NO5
Molecular Weight: 337.4 g/mol

Platyphylline

CAS No.: 480-78-4

Cat. No.: VC21286464

Molecular Formula: C18H27NO5

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Platyphylline - 480-78-4

Specification

CAS No. 480-78-4
Molecular Formula C18H27NO5
Molecular Weight 337.4 g/mol
IUPAC Name (1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione
Standard InChI InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4-/t11-,13-,14-,15-,18-/m1/s1
Standard InChI Key BTHCJHQOYFUIMG-URPYTINPSA-N
Isomeric SMILES C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C
SMILES CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C
Canonical SMILES CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C
Boiling Point 539.6±50.0 °C(Predicted)
Melting Point 129°

Introduction

Chemical Properties and Structure

Molecular Structure and Identity

The IUPAC Standard InChIKey for platyphylline is reported as BTHCJHQOYFUIMG-QCDXTXTGSA-N . The compound is also known by several alternative names, including:

  • Senecionan-11,16-dione, 1,2-dihydro-12-hydroxy-, (1α)-

  • (1-α)-1,2-Dihydro-12-hydroxysenecionan-11,16-dione

  • Platiphillin

  • Platiphyllin

Physical Properties

The physical properties of platyphylline include:

PropertyValueSource
Molecular Weight337.4107 g/mol
Melting PointApproximately 129°C
Physical StateSolid at room temperature
SolubilitySoluble in organic solvents

Platyphylline exhibits the characteristic structural features of pyrrolizidine alkaloids but with saturated necine base structures, which contributes to its reduced toxicity compared to unsaturated pyrrolizidine alkaloids .

Natural Sources

Botanical Distribution

Platyphylline occurs naturally in plants belonging to the Asteraceae family, with particular abundance in species of the genus Senecio. Specific plant sources include:

  • Senecio platyphyllus

  • Rhaphidophora glauca

  • Other members of the Apocynaceae family

These plants produce platyphylline as part of their chemical defense mechanisms against herbivores, as pyrrolizidine alkaloids generally function as deterrents to consumption by insects and mammals.

Biosynthesis

The biosynthetic pathway for platyphylline follows that of other pyrrolizidine alkaloids, involving the condensation of a necine base with necic acid moieties. The specific saturated nature of platyphylline's necine base structure results from reductive processes during biosynthesis, distinguishing it from more toxic pyrrolizidine alkaloids that maintain unsaturated necine bases .

Biochemical Mechanisms

Pharmacokinetics

The pharmacokinetic profile of platyphylline shares commonalities with other pyrrolizidine alkaloids. After ingestion, platyphylline is likely metabolized primarily in the liver through pathways involving cytochrome P450 enzymes. The metabolism of platyphylline in ruminants has been specifically studied, revealing a detoxification process whereby rumen microbiota convert more toxic pyrrolizidine alkaloids into less toxic forms resembling the platyphylline type through hydrogenation of both the necine base and necic acid moieties .

Mechanism of Action

Platyphylline exhibits pharmacological activity primarily through its anticholinergic properties. It functions as an antagonist at muscarinic acetylcholine receptors, blocking the action of the neurotransmitter acetylcholine. This mechanism is similar to that of atropine, another well-characterized muscarinic antagonist.

The compound's interaction with acetylcholine receptors leads to inhibition of parasympathetic nerve impulses, resulting in physiological effects including:

  • Pupil dilation

  • Relaxation of smooth muscle

  • Reduced gastrointestinal motility

  • Alleviation of muscle spasms

Cellular and Molecular Effects

At the cellular level, platyphylline induces relaxation in smooth muscle cells by inhibiting acetylcholine receptors, which reduces muscle contractions. In neuronal cells, it can modulate neurotransmitter release and affect cell signaling pathways.

Platyphylline also influences gene expression, particularly genes involved in inflammatory responses and cell cycle regulation. Its interaction with cytochrome P450 enzymes may affect its own metabolism as well as the metabolism of other compounds.

Biological Activity and Toxicological Profile

Anticholinergic Effects

The primary biological activity of platyphylline stems from its anticholinergic properties. By blocking muscarinic receptors, platyphylline produces several physiological effects:

EffectMechanismPotential Application
Mydriasis (pupil dilation)Inhibition of sphincter muscle of the irisOphthalmological examinations
Smooth muscle relaxationReduction of gastrointestinal motilityTreatment of intestinal spasms
Reduced secretionsInhibition of glandular activityManagement of hypersecretion conditions

These anticholinergic effects make platyphylline valuable in studying neurological disorders where acetylcholine plays a significant role, such as Parkinson's disease and Alzheimer's disease.

Toxicity Profile

Unlike many pyrrolizidine alkaloids that exhibit significant hepatotoxicity, platyphylline is considered less toxic due to its saturated necine base structure . The platyphylline-type structure is regarded as less toxic or potentially nontoxic compared to pyrrolizidine alkaloids with unsaturated necine bases, which can form reactive pyrrole metabolites that damage the liver.

The lower toxicity of platyphylline makes it an interesting comparative subject in toxicological studies of pyrrolizidine alkaloids. Research into rumen metabolism has shown that microbial activity can convert more toxic pyrrolizidine alkaloids into less toxic forms resembling platyphylline through hydrogenation reactions .

Analytical Methods

Chromatographic Analysis

Gas chromatography has been employed for the identification and quantification of platyphylline. The Van Den Dool and Kratz retention indices (RI) for platyphylline on non-polar columns have been reported as follows:

Column TypeActive PhaseRetention IndexReferenceExperimental Conditions
CapillaryHP-5MS2430Trigo, Leal, et al., 200330 m/0.25 mm/0.25 μm, He, 4 K/min; T start: 70°C; T end: 300°C
CapillaryHP-5MS2439Trigo, Leal, et al., 200330 m/0.25 mm/0.25 μm, He, 4 K/min; T start: 70°C; T end: 300°C
CapillaryHP-5MS2457Trigo, Leal, et al., 200330 m/0.25 mm/0.25 μm, He, 4 K/min; T start: 70°C; T end: 300°C
CapillaryHP-5MS2468Trigo, Leal, et al., 200330 m/0.25 mm/0.25 μm, He, 4 K/min; T start: 70°C; T end: 300°C

These chromatographic data facilitate the identification of platyphylline in complex biological matrices and plant extracts .

Mass Spectrometry

Mass spectrometry has been employed to study the metabolism of pyrrolizidine alkaloids, including platyphylline, in both in vitro batch culture incubates and in vivo samples. This analytical approach has enabled researchers to identify the biotransformation pathways of pyrrolizidine alkaloids, particularly the hydrogenation reactions that convert more toxic alkaloids into less toxic platyphylline-type structures .

Research Applications

Pharmacological Research

Platyphylline's anticholinergic properties have made it a valuable tool in neurological research, particularly in studies related to disorders involving cholinergic dysfunction such as Parkinson's disease and Alzheimer's disease. Its ability to modulate neurotransmitter release and affect cell signaling pathways provides insights into neurological mechanisms.

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